molecular formula C12H20ClNO B1518745 Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride CAS No. 1172082-90-4

Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride

Cat. No.: B1518745
CAS No.: 1172082-90-4
M. Wt: 229.74 g/mol
InChI Key: OVIUUMOGAKGYQR-UHFFFAOYSA-N
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Description

Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₉NO·HCl

Scientific Research Applications

Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for neurological and psychiatric disorders.

  • Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.

  • Reduction: Reduction reactions can yield secondary amines or tertiary amines.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Comparison with Similar Compounds

  • Amphetamine

  • Methamphetamine

  • Phenethylamine

  • Methylphenidate

Properties

IUPAC Name

N-methyl-2-phenyl-2-propan-2-yloxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10(2)14-12(9-13-3)11-7-5-4-6-8-11;/h4-8,10,12-13H,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIUUMOGAKGYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(CNC)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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